molecular formula C8H11N5S B11733336 5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B11733336
M. Wt: 209.27 g/mol
InChI Key: SFGWQZQJSXUOQF-UHFFFAOYSA-N
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Description

5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-(propan-2-yl)-1H-pyrazol-4-amine with thiocarbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a pyrazole and thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Biological Activity

5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a compound that falls under the category of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

Molecular Formula C8H12N4S\text{Molecular Formula C}_8\text{H}_{12}\text{N}_4\text{S}

The compound consists of a pyrazole ring and a thiadiazole moiety, which are critical for its biological activity.

Thiadiazole derivatives have been shown to exhibit their biological activities through various mechanisms:

  • Antimicrobial Activity : Many thiadiazole compounds demonstrate significant antibacterial and antifungal properties. They often disrupt cell wall synthesis or inhibit essential metabolic pathways in microorganisms.
  • Anticancer Activity : Thiadiazoles have been reported to induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation and survival. They may inhibit DNA replication and RNA synthesis without affecting protein synthesis, making them potential candidates for cancer therapy .
  • Enzyme Inhibition : Some studies indicate that thiadiazole derivatives can act as inhibitors of enzymes such as phosphodiesterase and lipoxygenase, which are implicated in inflammatory processes and cancer progression .

Antimicrobial Studies

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. In a study evaluating the antibacterial effects against Gram-positive and Gram-negative bacteria using the disc diffusion method, the compound showed significant inhibition zones:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Aspergillus niger14

The results indicate that the compound has potential as an antimicrobial agent.

Anticancer Studies

In vitro studies on cancer cell lines such as HeLa and A549 revealed that the compound has cytotoxic effects with IC50 values indicating its potency:

Cell LineIC50 (µM)
HeLa5.12
A5497.45

Flow cytometry analysis showed that the compound induces apoptosis in cancer cells by disrupting the cell cycle at the sub-G1 phase .

Case Studies

  • Study on Anticancer Potential : A recent study synthesized several thiadiazole derivatives and evaluated their anticancer properties. Among them, this compound exhibited superior activity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study focused on the synthesis of various thiadiazole derivatives showed that those containing the pyrazole moiety had enhanced antibacterial properties against resistant strains of bacteria .

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

5-(1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H11N5S/c1-5(2)13-4-6(3-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12)

InChI Key

SFGWQZQJSXUOQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=NN=C(S2)N

Origin of Product

United States

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